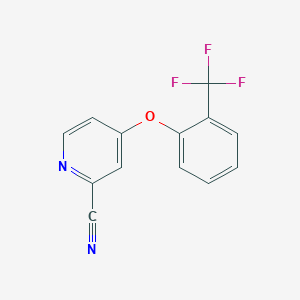

![molecular formula C8H4ClIN2O2 B1442732 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1335112-99-6](/img/structure/B1442732.png)

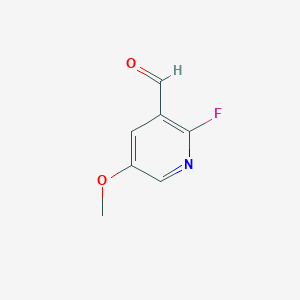

7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Übersicht

Beschreibung

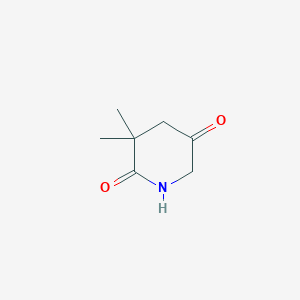

7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1335112-99-6 . It has a molecular weight of 322.49 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is 1S/C8H4ClIN2O2/c9-4-1-2-12-3-5 (8 (13)14)11-7 (12)6 (4)10/h1-3H, (H,13,14) .Physical And Chemical Properties Analysis

The compound has a melting point of 270 degrees Celsius . It is solid in its physical form .Wissenschaftliche Forschungsanwendungen

Heterocyclic N-oxide Molecules in Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, such as those from pyridine and indazole, have been well-studied for their versatile synthetic applications and significant biological importance. These compounds serve as key intermediates in metal complex formation, catalyst design, asymmetric catalysis and synthesis, and have medicinal applications including anticancer, antibacterial, and anti-inflammatory activities. The review by Li et al. (2019) focuses on the organic synthesis, catalysis, and drug application potential of heterocyclic N-oxide derivatives, offering insights that could be relevant to the synthetic and application potential of 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid in similar contexts (Li et al., 2019).

Synthesis and Transformation of Heterocyclic Compounds

The synthesis and transformation of heterocyclic compounds, including imidazole derivatives, are crucial for creating compounds with varied biological and chemical properties. Abdurakhmanova et al. (2018) provide a comprehensive review of the methods for synthesizing 4-phosphorylated 1,3-azoles, including imidazoles, and discuss their chemical and biological activities. This review might offer foundational knowledge that can aid in understanding the synthetic pathways and potential applications of 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (Abdurakhmanova et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the interaction between carboxylic acids and biocatalysts is essential in various biotechnological and pharmaceutical applications. Jarboe et al. (2013) review the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, highlighting strategies to enhance microbial robustness against these inhibitors. This review might provide indirect insights into the biochemical interactions and potential biotechnological applications of carboxylic acid-containing compounds like 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (Jarboe et al., 2013).

Safety and Hazards

Wirkmechanismus

Remember to always handle chemicals safely and responsibly, and always wear appropriate personal protective equipment (PPE). The compound has a melting point of 270 degrees Celsius and decomposes upon melting . It should be stored at room temperature . The compound has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Always follow the safety information provided by the manufacturer .

Eigenschaften

IUPAC Name |

7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O2/c9-4-1-2-12-3-5(8(13)14)11-7(12)6(4)10/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVUNVWTDIQYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1Cl)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

-amine dihydrochloride](/img/structure/B1442651.png)

![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)

![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)

![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)